molecular formula C13H14N2O B13331852 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde

1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B13331852
M. Wt: 214.26 g/mol
InChI Key: SAJPGULNDDWHTL-UHFFFAOYSA-N
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Description

1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde (CAS 1250247-69-8) is a high-purity pyrazole derivative of significant interest in scientific research and development . Its molecular formula is C13H14N2O, with a molecular weight of 214.26 g/mol . The compound features an aldehyde functional group at the 4-position of the pyrazole ring, which makes it a highly versatile and reactive synthetic intermediate for constructing more complex molecules . A key application is its use in the synthesis of triflate intermediates, which are crucial for subsequent palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings . These reactions allow researchers to introduce diverse (hetero)aryl, alkynyl, and alkenyl substituents, facilitating the modular construction of a wide array of functionalized pyrazole libraries for screening in pharmaceutical and agrochemical discovery . The presence of the isopropyl group at the nitrogen atom introduces steric bulk and influences the compound's electronic properties, which can fine-tune its physicochemical behavior and interaction with biological targets . This compound is strictly for research purposes and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet (SDS) for handling and hazard information. This product is for research use only and is not intended for human or veterinary use .

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

3-phenyl-1-propan-2-ylpyrazole-4-carbaldehyde

InChI

InChI=1S/C13H14N2O/c1-10(2)15-8-12(9-16)13(14-15)11-6-4-3-5-7-11/h3-10H,1-2H3

InChI Key

SAJPGULNDDWHTL-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C(=N1)C2=CC=CC=C2)C=O

Origin of Product

United States

Preparation Methods

Methods Explored:

  • Vilsmeier-Haack reaction on benzylated pyrazoles (compound 5), which involves heating with DMF and POCl₃, yielding the aldehyde 6 with high efficiency (~60-85%).

  • Oxidation of hydroxypyrazoles (less favored due to potential side reactions and functional group incompatibility).

Key Reaction Conditions:

Method Reagents Conditions Yield Reference
Vilsmeier-Haack DMF, POCl₃ 70°C, overnight 60%
Alternative MnO₂ oxidation Mild, specific to substrate Variable Patent

The preferred method is the Vilsmeier-Haack reaction, which provides regioselective formylation at the 4-position without affecting other functional groups.

Conversion to Triflate Intermediates

The aldehyde 6 is then converted into a triflate, which serves as a versatile intermediate for cross-coupling reactions:

  • Reaction with Trifluoromethanesulfonic anhydride (Tf₂O) in the presence of triethylamine (TEA) in dichloromethane (DCM) at room temperature yields 3-triflyloxy-1-phenyl-1H-pyrazole-4-carbaldehyde (compound 7) with yields around 83%.

  • Similarly, a related compound with an acetyl group at position 4 (compound 8) undergoes triflation to give compound 9 (4-acetyl derivative).

Reaction conditions:

Pyrazole aldehyde + Tf₂O + TEA in DCM at room temperature
Yield: ~83%

Cross-Coupling Functionalization

The triflate intermediates (compounds 7 and 9 ) are subjected to palladium-catalyzed cross-coupling reactions to introduce diverse substituents at the 4-position:

Suzuki-Miyaura Coupling:

  • React with (hetero)aryl boronic acids (e.g., phenyl, chlorophenyl, trifluoromethylphenyl, naphthyl).
  • Catalysts: Pd(PPh₃)₄.
  • Base: Anhydrous K₃PO₄.
  • Solvent: 1,4-dioxane.
  • Yields: 50–94% depending on substituents.

Sonogashira Coupling:

  • React with phenylacetylene.
  • Catalysts: Pd(PPh₃)₂Cl₂, CuI.
  • Solvent: Dry DMF.
  • Conditions: 65°C.
  • Yields: 65–81%.

Heck Coupling:

  • React with alkenes (styrene, acrylates).
  • Catalysts: Pd(PPh₃)₂Cl₂.
  • Conditions: 100°C.
  • Yields: 55–78%.

Data Tables and Reaction Outcomes

Reaction Type Substrate Coupling Partner Catalyst Yield (%) Reference
Suzuki 7 (aldehyde) Phenylboronic acid Pd(PPh₃)₄ 94
Suzuki 7 3-Chlorophenylboronic acid Pd(PPh₃)₄ 82
Sonogashira 7 Phenylacetylene Pd(PPh₃)₂Cl₂ 81
Heck 7 Styrene Pd(PPh₃)₂Cl₂ 55

Note: The yields vary based on the nature of the substituents and reaction conditions.

Final Product and Structural Confirmation

The cross-coupled products are characterized via:

These techniques confirm the successful introduction of diverse functional groups at the 4-position of the pyrazole ring, leading to the target This compound derivatives.

Summary and Significance

The synthesis of This compound is efficiently achieved via:

  • Regioselective formylation (Vilsmeier-Haack reaction).
  • Conversion to triflate intermediates.
  • Palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck).

This methodology allows for the modular construction of pyrazole derivatives with diverse functional groups, facilitating their application in pharmaceuticals, agrochemicals, and materials science.

Chemical Reactions Analysis

1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, altering their activity. This interaction can modulate various biochemical pathways, making the compound useful in drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

The target compound differs from structurally related pyrazole-4-carbaldehydes in the nature of substituents at the 1- and 3-positions. Key analogs and their distinguishing features are summarized below:

Compound R1 (1-position) R3 (3-position) Key Functional Groups
Target compound Isopropyl Phenyl Aldehyde (C4)
1-Benzoyl-3-phenyl analog (4a) Benzoyl (electron-withdrawing) Phenyl Aldehyde, carbonyl (C=O)
3-(4-Hydroxyphenyl)-1-(4-nitrobenzoyl) analog (4e) 4-Nitrobenzoyl 4-Hydroxyphenyl Aldehyde, nitro (NO₂), hydroxyl (OH)
1-Phenyl-3-(thiophen-2-yl) analog Phenyl Thiophen-2-yl Aldehyde, sulfur-containing heterocycle
3,5-Dimethyl-1-phenyl analog Phenyl Methyl (C3, C5) Aldehyde, methyl groups
  • Electronic Effects : The isopropyl group (electron-donating via inductive effects) contrasts with electron-withdrawing substituents like benzoyl or nitro groups in analogs 4a and 4e. This difference modulates aromaticity, reactivity, and binding affinity in biological systems .
  • Steric Effects : The bulky isopropyl group may hinder interactions in enzyme active sites compared to smaller substituents (e.g., methyl in or propargyloxy in ).

Physicochemical Properties

  • Spectral Data :
    • The aldehyde group in the target compound would show characteristic IR stretches at ~2762 cm⁻¹ (C-H aldehyde) and ~1647 cm⁻¹ (C=O aldehyde), similar to analogs like 4a .
    • NMR signals for the isopropyl group (e.g., δ ~1.2–1.5 ppm for CH₃ and δ ~2.5–3.0 ppm for CH) would distinguish it from benzoyl-substituted analogs, which display aromatic proton signals at δ ~7.0–8.5 ppm .
  • Thermal Stability :
    • Bulky substituents like isopropyl may enhance thermal stability compared to smaller groups (e.g., methyl), as seen in crystallographic studies of pyrazole derivatives .

Biological Activity

1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H13N3O. Its structure features a pyrazole ring, which is known for various biological interactions.

Antimicrobial Activity

Research has indicated that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that certain synthesized pyrazole carboxamides displayed notable antifungal activity against various pathogenic fungi . The compound's structure allows it to interact with microbial targets effectively.

Microbial Strain Activity IC50 (µg/mL)
Cytospora sp.Inhibitory26.96
Colletotrichum gloeosporioidesInhibitory28.84
Alternaria solaniInhibitory16.77
Fusarium solaniInhibitory22.10

Anti-inflammatory Activity

In vitro studies have demonstrated that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation . This suggests potential therapeutic applications in inflammatory diseases.

Antitumor Activity

Certain pyrazole derivatives have been evaluated for their antitumor properties. A study reported that compounds similar to this compound exhibited promising activity against various cancer cell lines, indicating potential as anticancer agents .

The mechanism by which this compound exerts its biological effects may involve interaction with specific enzymes or receptors within the target organisms or cells. For instance, its ability to disrupt cell membrane integrity has been suggested as a mode of action for its antimicrobial effects .

Case Studies

  • Antifungal Activity Assessment : A series of experiments were conducted to evaluate the antifungal efficacy of various pyrazole derivatives, including this compound, against several phytopathogenic fungi. The results indicated that these compounds could inhibit fungal growth effectively, making them candidates for agricultural applications .
  • Anti-inflammatory Study : In a controlled laboratory setting, the compound was tested for its ability to reduce inflammation in murine models. The results showed a significant decrease in inflammatory markers when treated with the pyrazole derivative compared to controls .

Q & A

Q. What are the common synthetic routes for preparing 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or formylation reactions. For example, the Vilsmeier-Haack reaction is widely used to introduce the aldehyde group at the 4-position of the pyrazole ring, employing reagents like DMF and POCl₃ under controlled temperatures (60–80°C) . Another approach involves reacting substituted benzaldehydes with hydrazine derivatives, followed by cyclization and functionalization. Catalyst choice (e.g., K₂CO₃ for nucleophilic substitutions ) and solvent selection (ethanol, methanol) significantly impact reaction efficiency. Optimization studies suggest reflux conditions in polar aprotic solvents enhance yields by stabilizing intermediates .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions and confirm aldehyde proton resonance (~9.8–10.2 ppm) .
  • X-ray Crystallography : Resolves bond lengths and angles, particularly the planarity of the pyrazole ring and orientation of the isopropyl group .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ~229 g/mol via ESI-MS) and fragmentation patterns .
  • FT-IR : Confirms aldehyde C=O stretching (~1700 cm⁻¹) and aromatic C-H vibrations .

Q. How does the aldehyde group in this compound influence its reactivity in further functionalization?

  • Methodological Answer : The aldehyde group enables nucleophilic additions (e.g., Grignard reactions), condensations (e.g., Schiff base formation with amines), and redox transformations. For instance, condensation with hydrazines generates hydrazone derivatives, useful in coordination chemistry . The electron-withdrawing nature of the aldehyde enhances electrophilic substitution at the pyrazole ring’s 5-position, enabling regioselective modifications .

Advanced Research Questions

Q. What strategies optimize regioselectivity and yield in the synthesis of derivatives of this compound?

  • Methodological Answer :
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-coupling) improve regioselectivity in aryl-aryl bond formation .
  • Solvent Effects : Polar solvents (DMF, DMSO) stabilize transition states in SNAr reactions, favoring substitution at electron-deficient positions .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hrs to 30 mins) and improves yields in cyclocondensation steps .

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Methodological Answer :
  • Docking Studies : Molecular docking with target enzymes (e.g., COX-2, kinases) identifies binding affinities. For example, pyrazole carbaldehydes show potential as kinase inhibitors due to hydrophobic interactions with the isopropyl group .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with antimicrobial IC₅₀ values. The phenyl group’s electron density modulates membrane penetration in bacterial assays .
  • DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess redox stability and charge transfer in photophysical applications .

Q. What are the key challenges in analyzing decomposition pathways and stability of this compound under varying pH and temperature?

  • Methodological Answer :
  • Accelerated Stability Testing : Expose the compound to pH 1–13 buffers at 40–80°C, monitoring degradation via HPLC. Aldehyde oxidation to carboxylic acids is predominant under basic conditions .
  • Thermogravimetric Analysis (TGA) : Identifies decomposition onset temperatures (e.g., ~180°C) and residual solvents .
  • Light Exposure Studies : UV-Vis spectroscopy tracks photolytic degradation, requiring storage in amber vials under inert atmospheres .

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